molecular formula C18H19N5O2S B4740421 2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE

2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE

Cat. No.: B4740421
M. Wt: 369.4 g/mol
InChI Key: CYSRWWFFGLKKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE involves its interaction with various molecular targets. It can inhibit the activity of enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication and protein synthesis . These actions contribute to its antimicrobial, antifungal, and anticancer properties.

Properties

IUPAC Name

2,2-dimethyl-N-phenyl-5-(phenylcarbamoylamino)-1,3,4-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-18(2)23(17(25)20-14-11-7-4-8-12-14)22-16(26-18)21-15(24)19-13-9-5-3-6-10-13/h3-12H,1-2H3,(H,20,25)(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSRWWFFGLKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(N=C(S1)NC(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE
Reactant of Route 2
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2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2,2-DIMETHYL-N-PHENYL-5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOLE-3-CARBOXAMIDE

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